7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Brand Name: Vulcanchem
CAS No.: 17972-72-4
VCID: VC21051111
InChI: InChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19)
SMILES: C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3
Molecular Formula: C15H13BrN2O
Molecular Weight: 317.18 g/mol

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

CAS No.: 17972-72-4

Cat. No.: VC21051111

Molecular Formula: C15H13BrN2O

Molecular Weight: 317.18 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one - 17972-72-4

Specification

CAS No. 17972-72-4
Molecular Formula C15H13BrN2O
Molecular Weight 317.18 g/mol
IUPAC Name 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Standard InChI InChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19)
Standard InChI Key OHKBVRBTRGJEMT-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3
Canonical SMILES C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

The molecular formula of 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is C₁₅H₁₃BrN₂O, with a molecular weight of 317.18 g/mol . Its structural core consists of a bicyclic system: a benzene ring fused to a partially saturated diazepine ring. Key substituents include:

  • Bromine atom (C7): Enhances receptor binding affinity due to its electron-withdrawing nature.

  • Phenyl group (C5): Contributes to hydrophobic interactions with biological targets.

  • Carbonyl group (C2): Critical for hydrogen bonding and structural stability.

The compound’s InChI identifier is InChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19), and its SMILES notation is C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 .

Synthesis and Reaction Pathways

The synthesis of 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves multi-step reactions, with variations depending on the target derivative.

Core Synthesis Method

A common approach involves thermolysis of 4-phenylsemicarbazone derivatives:

  • Starting Materials: 2-aminobenzophenone and 4-phenylsemicarbazone.

  • Thermolysis: Heating the semicarbazone intermediate under controlled conditions yields the benzodiazepine core.

  • Functionalization: Bromination at the C7 position and phenyl substitution at C5 are introduced via nucleophilic substitution or electrophilic aromatic substitution .

Derivative Synthesis

For PBR-selective ligands, the synthesis route includes:

  • Acetylation: Reaction with acetyl chloride to form 3-acetoxy intermediates.

  • Saponification: Base-mediated hydrolysis to generate 3-hydroxy derivatives.

  • Chlorination: Treatment with thionyl chloride to produce 3-chloro intermediates.

  • Amination: Condensation with substituted anilines to yield 3-arylamine derivatives .

Table 1: Key Intermediates and Derivatives

Intermediate/CompoundReaction StepFunction
3-Acetoxy derivativeAcetylationProtecting group for hydroxyl
3-Chloro derivativeChlorinationElectrophilic coupling site
3-(2'-Nitro)phenylaminoAminationPBR-selective ligand (MX-1785)

Biological Activity and Pharmacological Mechanisms

PBR Selectivity

Studies highlight its derivatives, such as MX-1785 (1-methoxycarbonylmethyl-3-(2'-nitro)phenylamino-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one), which exhibits:

  • Ki(PBR) = 19.1 nM (high affinity for PBR).

  • Ki(CBR) > 10,000 nM (negligible affinity for CNS benzodiazepine receptors) .
    This selectivity suggests potential applications in treating neuroinflammatory or neurodegenerative disorders without CNS side effects.

Research Applications and Derivatives

PBR Ligand Development

The compound serves as a scaffold for designing PBR-selective ligands. QSAR analysis identifies critical substituents:

  • Methoxycarbonylmethyl group (C1): Enhances PBR affinity.

  • Nitrophenylamine group (C3): Optimal positioning (ortho > para > meta) for receptor interaction .

Table 2: Affinities of Key Derivatives

CompoundKi(PBR) (nM)Ki(CBR) (nM)Selectivity (PBR/ CBR)
MX-1785 (2'-NO₂)19.1>10,000>524.6
3-(3'-NO₂)phenylamino120>10,000>83.3
3-(4'-NO₂)phenylamino250>10,000>40

Comparison with Related Benzodiazepines

Structural and Functional Differences

Feature7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-onePhenazepamClonazepam
C5 SubstituentPhenylPhenylChloro
C7 SubstituentBromoChloroNitro
CNS AffinityLow (non-CNS PBR)High (CNS)High (CNS)
Primary ApplicationPBR-targeted ligands, neuroinflammationAnxiolysis, seizuresEpilepsy, anxiety

Metabolic Fate

Unlike CNS-active benzodiazepines, this compound undergoes hydroxylation and conjugation, with metabolites excreted via urine and feces. Its bromine substituent may influence metabolic stability compared to chlorine-containing analogs.

Industrial and Analytical Relevance

Synthetic Precursor

The compound is used to synthesize:

  • PBR ligands: For imaging neuroinflammation in diseases like Alzheimer’s.

  • Biotracers: Radiolabeled derivatives for studying receptor dynamics.

Analytical Standards

Suppliers like Changzhou Xuanming Pharmaceutical Technology Co., Ltd. and Block Chemical Technology (Shanghai) Co., LTD. provide high-purity (>95%) material for research .

Challenges and Future Directions

  • Selectivity Optimization: Further QSAR studies to refine substituent effects.

  • Toxicity Profiling: Assess CNS penetration and off-target effects.

  • Clinical Translation: Preclinical testing for neurodegenerative disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator